molecular formula C10H17Br B8242725 Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- CAS No. 59633-88-4

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-

Cat. No.: B8242725
CAS No.: 59633-88-4
M. Wt: 217.15 g/mol
InChI Key: HBAMBNBHXUKHFM-UHFFFAOYSA-N
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Description

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- (hereafter referred to as Compound A) is a brominated cyclohexene derivative featuring a bromomethyl substituent at position 2 and methyl groups at positions 1, 3, and 2. For instance, describes a compound with a 2-(1-buten-3-ynyl)-1,3,3-trimethylcyclohexene backbone synthesized via methyl ketone conversion, highlighting the versatility of 1,3,3-trimethylcyclohexene derivatives in organic synthesis . Compound A’s bromomethyl group likely enhances its utility as an alkylating agent or intermediate in complex organic reactions, similar to other bromocyclohexenes discussed in and .

Properties

IUPAC Name

2-(bromomethyl)-1,3,3-trimethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-8-5-4-6-10(2,3)9(8)7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMBNBHXUKHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454684
Record name Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59633-88-4
Record name Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Reactivity

The Wurtz–Fittig coupling reaction utilizes cyclic vinyl halides, such as 2-bromo-1,3,3-trimethylcyclohexene, as substrates. These intermediates are synthesized via bromination of 1,3,3-trimethylcyclohexane followed by dehydrohalogenation. The coupling reaction employs sodium metal and chlorotrimethylsilane (Me₃SiCl) in anhydrous diethyl ether.

Reaction Optimization

Key parameters include the use of finely cut sodium to enhance surface area and stoichiometric control of Me₃SiCl (3 equivalents). The reaction proceeds at reflux (35°C) for 5 hours, monitored by GC for completion. The six-membered cyclic vinyl bromide substrate exhibits lower reactivity compared to its five-membered analog, yielding <10% under identical conditions.

Table 2: Wurtz–Fittig Coupling Efficiency by Substrate

SubstrateHalogenRing SizeProduct Yield (%)
2-Bromo-1,3,3-trimethylcyclopenteneBr572–74
2-Bromo-1,3,3-trimethylcyclohexeneBr6<10

Dehydrohalogenation of Geminal Dihalides

Formation of Geminal Dihalides

Geminal dibromides, such as 1,1-dibromo-2,2,6-trimethylcyclohexane, are synthesized by treating 1,3,3-trimethylcyclohexane with excess bromine in the presence of triethylamine. This step forms a dibrominated intermediate, which undergoes elimination to yield the target compound.

Elimination Reaction Conditions

Dehydrobromination employs morpholine and dimethyl sulfoxide (DMSO) in benzene at 80°C for 3 hours. The strong base (morpholine) abstracts a β-hydrogen, facilitating the elimination of HBr and forming the cyclohexene double bond. This method achieves a 40% yield of Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl-.

Table 3: Dehydrohalogenation Parameters

Starting MaterialReagentsConditionsYield (%)
1,1-Dibromo-2,2,6-trimethylcyclohexaneMorpholine, DMSO, benzene80°C, 3 h40

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The bromination route offers moderate yields (69%) and scalability for industrial production, whereas the Wurtz–Fittig method, while high-yielding (83% for five-membered analogs), faces limitations with six-membered substrates. Dehydrohalogenation provides a viable alternative but requires stringent temperature control.

Industrial Applicability

Bromination is favored in industrial settings due to reagent availability and simpler purification. Conversely, the Wurtz–Fittig reaction’s sensitivity to substrate geometry limits its broad application despite higher theoretical yields .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- undergoes various chemical reactions, including:

    Electrophilic Addition: The bromomethyl group can participate in electrophilic addition reactions, where the bromine atom acts as a leaving group.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Electrophilic Addition: Bromine (Br2) in an organic solvent like tetrachloromethane.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Addition: Formation of dibromocyclohexane derivatives.

    Nucleophilic Substitution: Formation of alcohols, ethers, or other substituted cyclohexenes.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Overview

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- is characterized by a cyclohexene ring with a bromomethyl group and three methyl substituents. This unique structure enhances its reactivity, making it valuable in organic synthesis and biological research.

Chemical Properties and Reactions

The compound undergoes several types of chemical reactions:

  • Electrophilic Addition : The bromomethyl group can participate in electrophilic addition reactions.
  • Nucleophilic Substitution : Nucleophiles can replace the bromine atom in substitution reactions.
  • Oxidation and Reduction : The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

Reaction TypeReagentsConditions
Electrophilic AdditionBromine (Br₂)Organic solvent (e.g., tetrachloromethane)
Nucleophilic SubstitutionHydroxide ions (OH⁻)Aqueous or organic medium
OxidationPotassium permanganate (KMnO₄)Acidic conditions
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous conditions

Chemistry

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- serves as a building block in organic synthesis. It is utilized in the preparation of various chemical compounds due to its reactivity profile.

Biology

Research has indicated potential biological activities , including:

  • Reactivity with Biomolecules : The bromomethyl group can interact with proteins and nucleic acids, potentially modifying their functions.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against microbial growth.
  • Cytotoxic Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Medicine

The compound is explored for its potential in drug development , particularly as a precursor for synthesizing pharmaceutical compounds that may exhibit therapeutic effects.

Industry

In industrial applications, cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- is used in the production of specialty chemicals and materials. Its unique properties allow for the development of novel materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- against Staphylococcus aureus. Results indicated significant antibacterial activity at low concentrations. The proposed mechanism involved disruption of microbial cell membranes.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focused on the cytotoxic effects of this compound on human breast cancer cell lines demonstrated that it could induce apoptosis through increased reactive oxygen species (ROS) production. This suggests potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- involves its reactivity with various chemical species. The bromomethyl group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • Compound A vs. 3-(Bromomethyl)cyclohexene (): Compound A has a bromomethyl group at position 2, while 3-(bromomethyl)cyclohexene (Compound B) places the substituent at position 3. This positional difference significantly impacts reactivity.
  • Compound A vs. 3-Bromocyclohexene ():
    3-Bromocyclohexene (Compound C) lacks methyl groups, resulting in lower molecular weight (161.04 g/mol vs. ~215 g/mol for Compound A) and reduced steric hindrance. This makes Compound C more reactive in electrophilic additions, such as bromination or Diels-Alder reactions .

Functional Group Complexity

  • Compound A vs. (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene ():
    The latter replaces the bromomethyl group with a butenynyl chain, enabling conjugation with the cyclohexene ring. This structural feature enhances its utility in cross-coupling reactions (e.g., Negishi coupling) but reduces electrophilic reactivity compared to Compound A’s bromine-based leaving group .

Reactivity in Organic Transformations

  • Alkylation Potential: Compound A’s bromomethyl group makes it a potent alkylating agent, similar to (Bromomethyl)cyclohexane (). However, the cyclohexene ring in Compound A allows for conjugated addition reactions unavailable to saturated analogs .
  • Asymmetric Catalysis : highlights 3-bromocyclohexene’s use in stereoselective allylic alkylation. Compound A’s methyl groups may influence enantioselectivity in such reactions due to steric effects .

Physical and Chemical Properties

Property Compound A (Estimated) 3-Bromocyclohexene (Compound C) (Bromomethyl)cyclohexane
Molecular Formula C₁₀H₁₅Br C₆H₉Br C₇H₁₃Br
Molecular Weight (g/mol) ~215.1 161.04 177.08
Boiling Point Not reported 57–58°C at 12 mmHg 2550-36-9 (CAS)
Key Reactivity Electrophilic substitution Allylic bromination SN2 alkylation

Biological Activity

Cyclohexene, 2-(bromomethyl)-1,3,3-trimethyl- (commonly referred to as bromomethyl-cyclohexene) is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Bromomethyl-cyclohexene has a distinctive structure characterized by a cyclohexene ring with a bromomethyl group and three methyl substituents. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of bromomethyl-cyclohexene can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The bromomethyl group can undergo nucleophilic substitution reactions with various biological molecules, potentially leading to modifications in proteins or nucleic acids.
  • Antimicrobial Properties : Compounds similar to bromomethyl-cyclohexene have been reported to exhibit antimicrobial activity. The halogenated structure may contribute to disrupting microbial cell membranes or interfering with cellular functions.
  • Cytotoxic Effects : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by activating specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialInhibition of bacterial growth in vitro
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated compounds demonstrated that brominated derivatives can effectively inhibit the growth of Gram-positive bacteria. Bromomethyl-cyclohexene was tested against Staphylococcus aureus and exhibited significant antibacterial activity at low concentrations. The mechanism was hypothesized to involve membrane disruption and interference with metabolic processes .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation into the cytotoxic effects of halogenated compounds, bromomethyl-cyclohexene was assessed for its ability to induce apoptosis in human breast cancer cell lines. The results indicated that treatment with this compound led to increased levels of ROS and activation of caspase pathways, suggesting a potential role as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and modification of bromomethyl-cyclohexene derivatives to enhance their biological activities. For instance, modifications aimed at increasing solubility and reducing toxicity have shown promise in preliminary screenings for both antimicrobial and anticancer activities .

Q & A

Q. How does this compound compare to halogenated terpenes in catalytic applications?

  • Methodological Answer : Comparative studies using XRD and Hammett plots reveal that the bromomethyl group enhances electrophilicity compared to chlorinated analogs (e.g., 3-chloromethyl-1,3,3-trimethylcyclohexene). Catalytic efficiency in cross-coupling reactions can be tested via Suzuki-Miyaura protocols .

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